molecular formula C17H23FN2O5S B6761849 N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide

Cat. No.: B6761849
M. Wt: 386.4 g/mol
InChI Key: LVUHEEYVHLIEIP-UHFFFAOYSA-N
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Description

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a fluorophenyl group, and an oxathiane moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5S/c18-14-3-1-2-13(10-14)16(20-4-6-24-7-5-20)17(21)19-11-15-12-26(22,23)9-8-25-15/h1-3,10,15-16H,4-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUHEEYVHLIEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)F)C(=O)NCC3CS(=O)(=O)CCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide typically involves multiple steps, including the formation of the oxathiane ring, the introduction of the fluorophenyl group, and the attachment of the morpholine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]-2-(3-fluorophenyl)-2-morpholin-4-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

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